The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)quinazoline for Advanced Drug Discovery
The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)quinazoline for Advanced Drug Discovery
This technical guide provides an in-depth exploration of 2,4-Dichloro-6-(trifluoromethyl)quinazoline, a key building block for medicinal chemists and researchers in drug development. We will delve into its molecular architecture, physicochemical properties, a robust synthesis protocol, and its strategic application in the creation of targeted therapeutics. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights.
Molecular Structure and Physicochemical Properties
2,4-Dichloro-6-(trifluoromethyl)quinazoline is a substituted quinazoline, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active molecules.[1] The incorporation of a trifluoromethyl group at the 6-position significantly influences the molecule's electronic properties and lipophilicity, often enhancing metabolic stability and target binding affinity in its derivatives.[2]
The fundamental properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| CAS Number | 864291-30-5 | [3][4][5][6] |
| Molecular Formula | C₉H₃Cl₂F₃N₂ | [3][4][5][6][7] |
| Molecular Weight | 267.04 g/mol | [3][4][7][8] |
| Appearance | Off-white to yellow powder or crystals | [6][8] |
| Purity | Typically ≥95-97% | [3][4][6] |
| Storage Conditions | -20°C, sealed, away from moisture | [3][8] |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)Cl)Cl | [7] |
| InChIKey | LHVPNHJCJOCBIS-UHFFFAOYSA-N | [7][8] |
The structural representation of 2,4-Dichloro-6-(trifluoromethyl)quinazoline is depicted below, highlighting the key functional groups that dictate its reactivity and utility as a synthetic intermediate.
Caption: Molecular structure of 2,4-Dichloro-6-(trifluoromethyl)quinazoline.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 2,4-Dichloro-6-(trifluoromethyl)quinazoline can be achieved through a two-step process starting from 2-amino-5-(trifluoromethyl)benzoic acid. This method is adapted from established procedures for analogous 2,4-dichloroquinazolines.[3]
Step 1: Synthesis of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
This initial step involves the formation of the quinazoline-dione ring system.
-
Reactants:
-
2-amino-5-(trifluoromethyl)benzoic acid
-
Sodium cyanate (NaOCN)
-
Acetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
Suspend 2-amino-5-(trifluoromethyl)benzoic acid in water.
-
Add acetic acid to the suspension.
-
Under vigorous stirring, add a solution of sodium cyanate in water dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add sodium hydroxide in small portions while cooling the mixture.
-
Cool the mixture to room temperature.
-
Carefully add concentrated hydrochloric acid dropwise until the pH reaches approximately 4. Expect significant foaming.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and air-dry to obtain 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione. This intermediate is typically used in the next step without further purification.
-
Step 2: Chlorination to 2,4-Dichloro-6-(trifluoromethyl)quinazoline
The second step involves the conversion of the dione to the dichloro derivative.
-
Reactants:
-
6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline
-
-
Procedure:
-
Combine 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, N,N-diethylaniline, and phosphorus oxychloride.
-
Reflux the mixture overnight.
-
Remove the excess phosphorus oxychloride by rotary evaporation.
-
Carefully pour the residue into a mixture of ice and water.
-
Collect the formed precipitate by filtration.
-
Wash the precipitate with water and dry under a vacuum to yield 2,4-Dichloro-6-(trifluoromethyl)quinazoline.
-
Caption: Synthetic workflow for 2,4-Dichloro-6-(trifluoromethyl)quinazoline.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 2,4-Dichloro-6-(trifluoromethyl)quinazoline is dominated by nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. A critical aspect for synthetic utility is the regioselectivity of these reactions.
It is well-established that the chlorine atom at the 4-position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position.[9][10] This enhanced reactivity at C4 is attributed to the electronic effects of the heterocyclic nitrogen atoms, which stabilize the intermediate Meisenheimer complex more effectively at this position.
This regioselectivity allows for the sequential and controlled introduction of different nucleophiles, making 2,4-Dichloro-6-(trifluoromethyl)quinazoline a versatile scaffold for building diverse chemical libraries. For instance, reaction with a primary amine under mild conditions will selectively yield the 4-amino-2-chloro-6-(trifluoromethyl)quinazoline derivative.[9] A subsequent reaction with a different nucleophile under more forcing conditions can then displace the chlorine at the 2-position.
Caption: Regioselective reactivity of 2,4-Dichloro-6-(trifluoromethyl)quinazoline.
Applications in Drug Discovery
Quinazoline derivatives are integral to modern pharmacology, with several approved drugs for cancer treatment, such as Iressa (Gefitinib) and Tarceva (Erlotinib), featuring this core structure.[3] The quinazoline scaffold is a key component of many kinase inhibitors, and the introduction of a trifluoromethyl group can enhance the potency and pharmacokinetic properties of these molecules.[2][11]
2,4-Dichloro-6-(trifluoromethyl)quinazoline serves as a crucial starting material for the synthesis of novel bioactive compounds. Its ability to undergo sequential nucleophilic substitutions allows for the creation of libraries of 2,4-disubstituted quinazolines for screening against various therapeutic targets. These derivatives have shown promise as:
-
Anticancer Agents: By functionalizing the 4-position with various anilines and other amines, novel compounds with potent antiproliferative activity have been developed.[12]
-
Kinase Inhibitors: The quinazoline core is a well-established hinge-binding motif for many protein kinases. The dichloro-intermediate allows for the introduction of pharmacophores that can target specific kinases involved in disease pathways.
-
Antiviral and Antimicrobial Agents: The diverse substitution patterns achievable from this intermediate have led to the discovery of compounds with a broad spectrum of biological activities.
The trifluoromethyl group, in particular, is often employed to improve cell membrane permeability and block metabolic degradation, thereby enhancing the overall efficacy and bioavailability of the final drug candidate.
Conclusion
2,4-Dichloro-6-(trifluoromethyl)quinazoline is a high-value intermediate for the synthesis of complex molecules with significant therapeutic potential. Its well-defined molecular structure, predictable reactivity, and the strategic placement of the trifluoromethyl group make it an indispensable tool for medicinal chemists. A thorough understanding of its properties and synthetic manipulation is key to unlocking its full potential in the development of next-generation therapeutics.
References
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P&S Chemicals. Product information, 2,4-Dichloro-6-(trifluoromethyl)quinazoline. [Link]
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MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
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NIH National Library of Medicine. 2,4-Dichloro-7-fluoroquinazoline. [Link]
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NIH National Library of Medicine. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]
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MDPI. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]
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ResearchGate. Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. [Link]
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Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
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NIH National Library of Medicine. Quinazolinones, the Winning Horse in Drug Discovery. [Link]
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